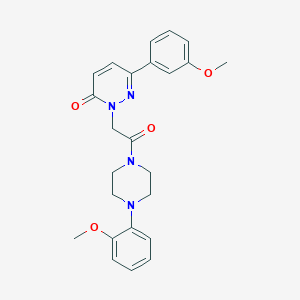
(Z)-2-(4-bromophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is a compound that features a bromophenyl group and a pyrrole ring
Vorbereitungsmethoden
The synthesis of (Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and pyrrole.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can be compared with other similar compounds:
Similar Compounds: Examples include 2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide and 2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide.
Eigenschaften
Molekularformel |
C12H12BrN3O |
|---|---|
Molekulargewicht |
294.15 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-N'-hydroxy-2-pyrrol-1-ylethanimidamide |
InChI |
InChI=1S/C12H12BrN3O/c13-10-5-3-9(4-6-10)11(12(14)15-17)16-7-1-2-8-16/h1-8,11,17H,(H2,14,15) |
InChI-Schlüssel |
BIQKIWPUAMXALE-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN(C=C1)C(C2=CC=C(C=C2)Br)/C(=N/O)/N |
Kanonische SMILES |
C1=CN(C=C1)C(C2=CC=C(C=C2)Br)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)




![2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871232.png)


![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)



